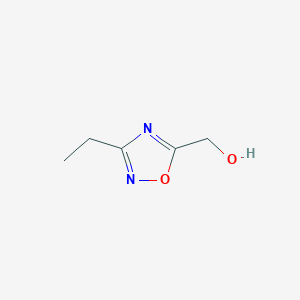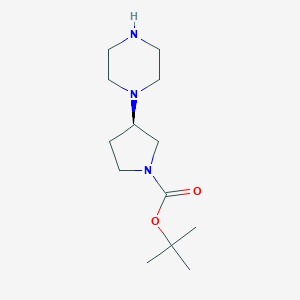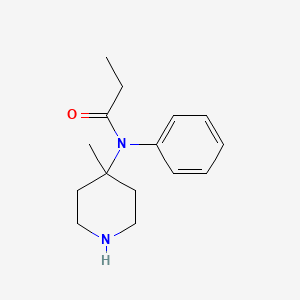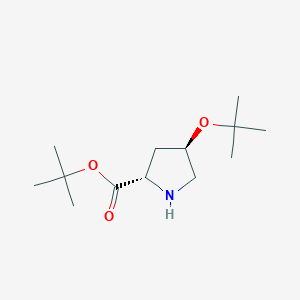![molecular formula C16H19NO5 B1506705 Acetic acid, [[(phenylmethoxy)carbonyl]amino](tetrahydro-4H-pyran-4-ylidene)-, methyl ester CAS No. 477584-90-0](/img/structure/B1506705.png)
Acetic acid, [[(phenylmethoxy)carbonyl]amino](tetrahydro-4H-pyran-4-ylidene)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, [(phenylmethoxy)carbonyl]amino-, methyl ester is a fascinating organic compound with unique structural elements. As a compound with both acetic acid and tetrahydro-4H-pyran groups, it possesses a blend of properties that make it highly versatile in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : One of the primary synthetic routes to this compound involves the esterification of acetic acid derivatives with specific alcohols under acidic conditions. Another approach might include the carbamation of tetrahydro-4H-pyran-4-ylidene amines with acetic acid derivatives.
Industrial Production Methods: : Industrially, this compound is often produced via continuous flow processes that ensure high purity and yield. The typical reaction involves maintaining a controlled environment with specific temperatures and catalysts to drive the reaction to completion efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : This compound can undergo oxidation to yield more complex derivatives, depending on the substituents on the acetic acid and tetrahydro-4H-pyran rings.
Reduction: : Reductive processes can break down certain linkages within the compound, leading to simpler products.
Substitution: : Nucleophilic substitution reactions are common, especially involving the ester or amide groups, resulting in varied derivatives.
Common Reagents and Conditions: : Oxidizing agents such as potassium permanganate, reducing agents like lithium aluminium hydride, and nucleophiles including sodium hydroxide, are often used.
Major Products: : Depending on the reaction, products can range from simple alcohols and acids to more complex esters and amides.
Aplicaciones Científicas De Investigación
In chemistry , this compound is used as an intermediate in the synthesis of more complex organic molecules. Biologically , it can serve as a probe for studying enzyme mechanisms due to its reactive groups. In medicine , derivatives of this compound have been investigated for potential therapeutic uses, such as enzyme inhibitors. In industry , it finds applications in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The compound exerts its effects through interactions with biological molecules, typically involving the formation or cleavage of covalent bonds. Its tetrahydro-4H-pyran group can mimic certain biological structures, allowing it to engage in specific interactions with enzymes or receptors. Pathways involving hydrolysis or transesterification are particularly relevant.
Comparación Con Compuestos Similares
Similar compounds include other acetic acid derivatives and tetrahydro-4H-pyran derivatives. What sets this compound apart is its unique combination of these two functional groups, providing a distinctive chemical reactivity profile and a broad range of applications. Examples of similar compounds might include acetic acid, tetrahydro-4H-pyran-4-yl ester, and phenylmethoxycarbonyl derivatives of amines.
Propiedades
IUPAC Name |
methyl 2-(oxan-4-ylidene)-2-(phenylmethoxycarbonylamino)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5/c1-20-15(18)14(13-7-9-21-10-8-13)17-16(19)22-11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSDTJRIABIZQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C1CCOCC1)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718798 |
Source


|
| Record name | Methyl {[(benzyloxy)carbonyl]amino}(oxan-4-ylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477584-90-0 |
Source


|
| Record name | Methyl {[(benzyloxy)carbonyl]amino}(oxan-4-ylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Amino-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B1506656.png)



![4'-(Dibromomethyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1506674.png)


![4-Chlorofuro[3,2-c]pyridine hydrochloride](/img/structure/B1506680.png)
![N2-[n-[n-[1-[[[4-(phenylazo)phenyl]methoxy]carbonyl]-L-prolyl]-L-phenylalanyl]glycyl]-D-arginine](/img/structure/B1506684.png)
![Diethyl 1,4-dioxa-7-azaspiro[4.5]decane-7,10-dicarboxylate](/img/structure/B1506685.png)

